molecular formula C14H30N2O2 B6340540 tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate CAS No. 1221342-73-9

tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate

Cat. No. B6340540
CAS RN: 1221342-73-9
M. Wt: 258.40 g/mol
InChI Key: GOECRJWTZXAXKZ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate” is a chemical compound with the molecular formula C14H30N2O2 . It is also known as β-Alanine, N-[3-(diethylamino)propyl]-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C14H30N2O2 . For a detailed structural analysis, it would be beneficial to use software tools that can visualize the 3D structure of the molecule.

Mechanism of Action

Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate acts as a nucleophile, which means it is able to donate electrons to form a new bond. The tertiary amine group of this compound is able to form hydrogen bonds with other molecules, which allows it to act as a surfactant.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an antimicrobial agent, and has been shown to inhibit the growth of bacteria, fungi, and yeast. It has also been studied for its potential use as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate is a low-cost and highly versatile reagent that can be used in a variety of organic synthesis reactions. It is also a mild, non-toxic, and non-irritant compound that is safe to handle in the laboratory. However, this compound can react with other compounds, such as acids and bases, which can lead to undesirable side reactions.

Future Directions

In the future, tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate could be further studied for its potential use as an antimicrobial, anti-inflammatory, and anti-cancer agent. It could also be used in the development of new polymers and surfactants with improved properties. Additionally, this compound could be used in the synthesis of new compounds with potential applications in medicine and industry.

Synthesis Methods

Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate can be synthesized from tert-butyl 3-bromopropionate and diethylamine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide. In the first step, the tert-butyl 3-bromopropionate is treated with diethylamine to form a tert-butyl 3-diethylaminopropionate salt. The salt is then reacted with a base, such as potassium hydroxide, to form this compound.

Scientific Research Applications

Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate has been used as a reagent in organic synthesis to prepare a variety of compounds, such as amides, esters, and amines. It has also been used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers with high molecular weights. This compound has also been used as a surfactant in various applications, such as emulsification, foaming, and wetting.

properties

IUPAC Name

tert-butyl 3-[3-(diethylamino)propylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-6-16(7-2)12-8-10-15-11-9-13(17)18-14(3,4)5/h15H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOECRJWTZXAXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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